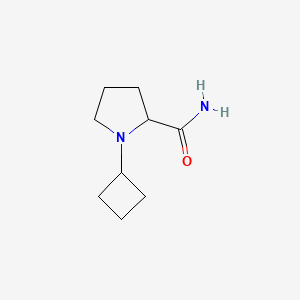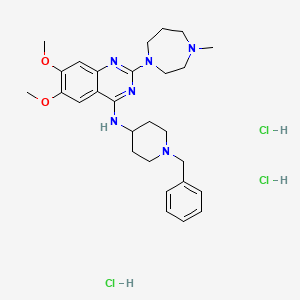
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C14H12F3N2O. CTB is a potent and selective inhibitor of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
CTB acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, thereby reducing the activity of the receptor. This leads to a decrease in the release of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine D3 receptor, which can lead to a decrease in the release of dopamine in the brain. This can have a variety of effects on behavior and cognition, including changes in mood, motivation, and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CTB in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the function of this receptor in the brain. However, one limitation of using CTB is that it is not very soluble in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research involving CTB. One area of interest is the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders. CTB could be used to investigate the effects of dopamine D3 receptor inhibition on drug-seeking behavior and other symptoms of addiction.
Another area of interest is the development of new drugs that target the dopamine D3 receptor. CTB could be used as a starting point for the development of new drugs that have improved selectivity and efficacy.
In conclusion, CTB is a valuable tool for studying the dopamine D3 receptor and its role in various physiological and pathological processes. Its selectivity and potency make it a valuable tool for investigating the function of this receptor in the brain. Further research is needed to fully understand the biochemical and physiological effects of CTB and its potential as a therapeutic agent.
Méthodes De Synthèse
CTB can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 3-(trifluoromethyl)benzonitrile with cyclopropylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromoacetonitrile to yield CTB.
Applications De Recherche Scientifique
CTB has been widely used in scientific research to study the dopamine D3 receptor and its role in various physiological and pathological processes. It has been shown to be a potent and selective inhibitor of the dopamine D3 receptor, which makes it a valuable tool for studying the function of this receptor in the brain. CTB has been used to investigate the role of the dopamine D3 receptor in drug addiction, schizophrenia, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18(7-6-17)11-4-5-11/h1-3,8,11H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTCNUSSCJQAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2619295.png)

![1,3-Dihydrofuro[3,4-b]quinolin-9-amine](/img/structure/B2619297.png)
![3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2619298.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)

![7,7-Dimethyl-[1,4]oxazepane](/img/structure/B2619304.png)
![N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2619305.png)

![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)

